(R)-(-)-Phenylephrine HCl

α1-adrenoceptor arterial pressure in vivo pharmacology

Procurement of (R)-(-)-Phenylephrine HCl (CAS 154-86-9) guarantees the optically pure active enantiomer, referenced in pharmacopeias by specific rotation (−42° to −47.5°). The hydrochloride salt delivers superior aqueous solubility (freely soluble) compared to the free base, ensuring formulation reproducibility. The compound exhibits 3.2-fold selectivity for α1L- over α1A-adrenoceptors and an ED50 of 32 nmol kg⁻¹ for arterial pressure elevation, making it 9.4-fold more potent than methoxamine. USP/Ph. Eur. monographs define purity limits (97.5%–102.5%) and enantiomeric purity requirements. Suitable for reference standard, analytical method validation (ICH) and pharmacological studies.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 154-86-9
Cat. No. B1670813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Phenylephrine HCl
CAS154-86-9
SynonymsDL-Phenylephrine hydrochloride;  DL-Phenylephrine HCl;  Eyelo; 
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-]
InChIInChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H
InChIKeyOCYSGIYOVXAGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-(-)-Phenylephrine HCl (CAS 154-86-9): Product Identity and Pharmacological Classification


(R)-(-)-Phenylephrine hydrochloride (CAS 154-86-9), also designated L-Phenylephrine hydrochloride, is the optically pure active enantiomer of phenylephrine, belonging to the phenethylamine class of sympathomimetic amines [1]. It functions as a direct-acting, selective α1-adrenoceptor agonist with pKi values of 5.86, 4.87, and 4.70 for the α1D, α1B, and α1A receptor subtypes, respectively . The compound is exclusively marketed in the optically active (R)-form due to the established principle that the (R)-enantiomer is the pharmacologically active form responsible for α1-adrenergic receptor agonism [2].

Why (R)-(-)-Phenylephrine HCl (CAS 154-86-9) Cannot Be Interchanged with Other α1-Agonists or Salts


Substitution of (R)-(-)-Phenylephrine HCl with alternative α1-adrenoceptor agonists or different salt forms introduces quantifiable variability in potency, efficacy, and regulatory compliance. Direct in vivo comparison in the anaesthetized rat model reveals a potency rank order of oxymetazoline (ED50 6.2 nmol kg⁻¹ for arterial pressure) > phenylephrine (ED50 32 nmol kg⁻¹) > methoxamine (ED50 300 nmol kg⁻¹), demonstrating an approximately 9.4-fold potency difference between phenylephrine and methoxamine [1]. Furthermore, the (R)-enantiomer is the pharmacologically active form, while the (S)-enantiomer exhibits divergent receptor binding and reduced efficacy [2]. Additionally, the hydrochloride salt provides superior aqueous solubility (freely soluble in water) compared to the free base, directly impacting formulation consistency and injectable product development [3]. Pharmacopoeial specifications mandate enantiomeric purity and specific optical rotation limits (−43° to −47°), ensuring batch-to-batch reproducibility [3].

(R)-(-)-Phenylephrine HCl (CAS 154-86-9): Quantified Differentiation Evidence for Scientific Selection


In Vivo Potency Differential: (R)-(-)-Phenylephrine HCl vs Methoxamine vs Oxymetazoline

In the anaesthetized rat model, (R)-(-)-phenylephrine HCl demonstrated intermediate potency among three α1-adrenoceptor agonists for increasing arterial pressure (AP) and urethral perfusion pressure (UP). Phenylephrine exhibited ED50 values of 32 nmol kg⁻¹ (AP) and 27 nmol kg⁻¹ (UP), compared to methoxamine (ED50: 300 nmol kg⁻¹ AP; 296 nmol kg⁻¹ UP) and oxymetazoline (ED50: 6.2 nmol kg⁻¹ AP; 8.2 nmol kg⁻¹ UP) [1]. The rank order of agonist potency was oxymetazoline > phenylephrine > methoxamine [1].

α1-adrenoceptor arterial pressure in vivo pharmacology

Enantiomeric Specificity: (R)-(-)-Phenylephrine HCl vs (S)-(+)-Phenylephrine HCl

(R)-(-)-Phenylephrine HCl is the pharmacologically active enantiomer, exclusively marketed in optically active form, whereas the (S)-(+)-enantiomer exhibits reduced or absent α1-adrenergic receptor agonism [1]. The chiral center at the β-carbon of the ethylamine side chain confers stereospecific activity; the (R)-configuration permits optimal hydrogen bonding with Ser5.42 in the α1-adrenergic receptor . Regulatory monographs mandate specific optical rotation of −43° to −47° for the (R)-enantiomer [2].

chiral pharmacology enantioselectivity receptor binding

α1-Adrenoceptor Subtype Selectivity Profile: (R)-(-)-Phenylephrine HCl vs Noradrenaline

(R)-(-)-Phenylephrine HCl exhibits a 3.2-fold selectivity for α1L-adrenoceptor over α1A-adrenoceptor, as determined by functional assays in isolated tissue preparations [1]. The compound shows pEC50 values of 7.1 at α1A-adrenoceptor and 5.3 at α1L-adrenoceptor, with intrinsic activities of 0.88 and 0.91 relative to noradrenaline, respectively [1]. In contrast, noradrenaline demonstrates equal affinity for both subtypes (selectivity ratio = 1.0) [1].

receptor pharmacology subtype selectivity α1A/α1L

Clinical Efficacy Differential: (R)-(-)-Phenylephrine HCl Oral Formulation vs Pseudoephedrine and Placebo

A placebo-controlled study comparing orally administered phenylephrine HCl tablets (40 mg) with pseudoephedrine and placebo demonstrated that pseudoephedrine tablets significantly reduced nasal congestion, whereas phenylephrine HCl tablets produced no significant difference from placebo [1]. Systematic review findings consistently indicated that oral phenylephrine was not more effective than placebo in relieving nasal congestion in adults [2].

nasal decongestant clinical trial oral formulation

(R)-(-)-Phenylephrine HCl (CAS 154-86-9): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Preclinical Cardiovascular Pharmacology Studies

(R)-(-)-Phenylephrine HCl is appropriately used as a selective α1-adrenoceptor agonist in preclinical cardiovascular models to induce dose-dependent increases in arterial pressure. Based on in vivo potency data in anaesthetized rat models, the compound demonstrates an ED50 of 32 nmol kg⁻¹ for arterial pressure elevation, providing a defined potency benchmark for experimental protocols [1]. Researchers should note that phenylephrine is approximately 9.4-fold more potent than methoxamine in this system, enabling more precise dose titration relative to less potent α1-agonists [1].

Receptor Subtype Selectivity Assays

The compound is suitable for functional assays characterizing α1-adrenoceptor subtype pharmacology, with documented pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A) . In tissue-based functional assays, (R)-(-)-phenylephrine HCl demonstrates a 3.2-fold selectivity for α1L-adrenoceptor over α1A-adrenoceptor, distinguishing its pharmacological profile from noradrenaline (selectivity ratio = 1.0) [2]. This differential selectivity profile supports experimental designs requiring α1L/α1A discrimination.

Pharmaceutical Formulation and Analytical Method Development

(R)-(-)-Phenylephrine HCl is the appropriate form for pharmaceutical development requiring aqueous solubility and regulatory compliance. The hydrochloride salt is freely soluble in water and ethanol (96%), in contrast to the poorly soluble free base [3]. USP and Ph. Eur. monographs define purity specifications (97.5%–102.5% C9H13NO2·HCl, calculated on dried basis) and specific optical rotation limits (−42° to −47.5°), ensuring batch-to-batch consistency for analytical method validation and reference standard applications [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-Phenylephrine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.